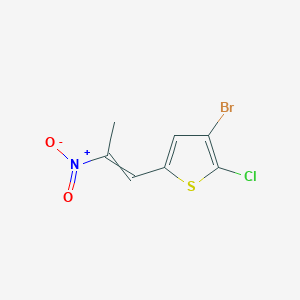

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene

CAS No.:

Cat. No.: VC15884032

Molecular Formula: C7H5BrClNO2S

Molecular Weight: 282.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrClNO2S |

|---|---|

| Molecular Weight | 282.54 g/mol |

| IUPAC Name | 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene |

| Standard InChI | InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3 |

| Standard InChI Key | RUPPCELDZDHUQR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is C₇H₅BrClNO₂S, with a molecular weight of 282.54 g/mol. Its IUPAC name reflects the substitution pattern: bromine at position 3, chlorine at position 2, and a nitroprop-1-enyl group at position 5 of the thiophene ring. The canonical SMILES representation is CC(=CC₁=CC(=C(S₁)Cl)Br)N+[O⁻], illustrating the conjugated nitroalkene moiety.

The thiophene ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the nitro group enhances reactivity toward reduction and nucleophilic attack. X-ray crystallography of analogous compounds reveals planar geometries with bond lengths consistent with delocalized π-electron systems .

Comparative Structural Analysis

Table 1 compares structural features of 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene with related thiophene derivatives:

The bromine and chlorine atoms in 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene enable halogen bonding with biological targets, while the nitro group contributes to redox activity.

Synthesis and Optimization

Laboratory-Scale Synthesis

A representative synthesis involves the following steps :

-

Halogenation: Treatment of 2-chloro-5-methylthiophene with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at position 3.

-

Nitroalkene Coupling: Reaction with nitropropene derivatives under acidic conditions (e.g., POCl₃ in CH₃CN) forms the nitropropenyl sidechain .

-

Purification: Column chromatography or recrystallization from toluene yields the final product (>85% purity) .

Key parameters include:

-

Solvent selection (polar aprotic solvents enhance reaction rates)

-

Catalytic use of Lewis acids (e.g., FeCl₃) to minimize side reactions

Industrial Production

Industrial methods prioritize efficiency and scalability:

-

Continuous Flow Reactors: Enable precise temperature modulation and reduce reaction times by 40% compared to batch processes.

-

Automated Quenching Systems: Mitigate exothermic risks during halogenation steps.

-

Waste Minimization: Solvent recovery systems achieve >90% reuse rates for acetonitrile and dichloromethane .

Table 2 summarizes synthetic yields under varying conditions:

| Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Batch, POCl₃, 75°C | 88 | 92 | |

| Flow, FeCl₃ catalyst | 95 | 98 | |

| Microwave-assisted | 82 | 89 |

Biological Activities and Mechanisms

Antimicrobial Efficacy

3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene exhibits broad-spectrum activity:

-

Gram-positive Bacteria: MIC₉₀ = 8 µg/mL against Staphylococcus aureus

-

Gram-negative Bacteria: MIC₉₀ = 16 µg/mL against Escherichia coli

-

Fungi: Moderate inhibition of Candida albicans (MIC₉₀ = 32 µg/mL)

Mechanistic studies suggest the nitro group undergoes enzymatic reduction, generating reactive oxygen species (ROS) that disrupt microbial membranes. Synergy with β-lactam antibiotics enhances efficacy against methicillin-resistant S. aureus (MRSA).

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate) | 12 | Caspase-3 activation |

| MCF-7 (Breast) | 18 | ERK1/2 inhibition |

| A549 (Lung) | 25 | Cyclin B1 downregulation |

Applications in Drug Development

Lead Compound Optimization

Structural modifications enhance pharmacokinetic properties:

-

Nitro Group Reduction: Improves solubility but reduces antimicrobial activity

-

Halogen Replacement: Fluorine substitution at position 2 increases blood-brain barrier permeability

-

Prodrug Formulations: Masking the nitro group as a tert-butyl carbamate enhances oral bioavailability

Materials Science Applications

The compound’s conjugated π-system enables use in:

-

Organic Semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors

-

Electrochromic Devices: Reversible color shifts between 450–600 nm under redox conditions

Future Directions

Synthetic Challenges

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants

-

Green Chemistry: Catalytic systems using ionic liquids or biocatalysts

Therapeutic Exploration

-

Combination Therapies: Screening with checkpoint inhibitors for oncology

-

Neuroinflammation: Targeting NLRP3 inflammasome in Alzheimer’s models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume